molecular formula C16H27ClN4O B2540666 3-cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride CAS No. 1331188-07-8

3-cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B2540666
CAS No.: 1331188-07-8
M. Wt: 326.87
InChI Key: WWYPGUXJVFOLLX-UHFFFAOYSA-N
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Description

3-cyclopentyl-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C16H27ClN4O and its molecular weight is 326.87. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Antianxiety Activities

A novel series of compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, were synthesized and evaluated for their antidepressant and antianxiety activities. The compounds were found to significantly reduce the duration of immobility times in Porsolt’s behavioral despair test and exhibit significant antianxiety activity in the plus maze method, highlighting potential applications in mental health treatments (Kumar et al., 2017).

Antimicrobial and Antifungal Activities

Research on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrated excellent antibacterial and antifungal activities, suggesting potential for the development of new antimicrobial agents. The study identified several compounds with significantly higher activity compared to standard drugs, highlighting their relevance in addressing drug-resistant microbial strains (Rajkumar et al., 2014).

Anticancer Activity

Imidazole derivatives, including 4-nitroimidazole compounds, have shown potent anticancer activities against various human cancer cell lines. The study on these derivatives revealed significant antiproliferative inhibition potency, with specific compounds exhibiting cytotoxic effects on breast and prostate cancer cell lines. This research underscores the potential of these derivatives in cancer therapy (Al-Soud et al., 2021).

Novel Chemotherapeutic Approaches

Studies on metal-based complexes involving imidazole derivatives have explored their application in chemotherapy against tropical diseases. The synthesis and characterization of such complexes have opened avenues for novel therapeutic strategies, particularly in the treatment of diseases that are prevalent in tropical regions (Navarro et al., 2000).

Cytotoxic Agents and Anti-inflammatory Activity

Research into piperazinone derivatives as cytotoxic agents has led to the development of compounds with enhanced cytotoxic activities against cancer cell lines. Similarly, the synthesis of novel imidazole-ethyl ethanone compounds has demonstrated significant in-vitro and in-vivo anti-inflammatory activities, suggesting potential for the development of new anti-inflammatory drugs (Ghasemi et al., 2020).

Safety and Hazards

The safety and hazards of imidazole-containing compounds can vary widely depending on their specific structures. For example, some imidazole derivatives used in commercial drugs have been found to have various side effects .

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives, there is ongoing interest in the development of new drugs that contain the 1,3-diazole ring . These compounds may have potential applications in treating a variety of conditions, including bacterial and viral infections, inflammation, tumors, diabetes, allergies, and more .

Properties

IUPAC Name

3-cyclopentyl-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O.ClH/c1-18-9-8-17-16(18)20-12-10-19(11-13-20)15(21)7-6-14-4-2-3-5-14;/h8-9,14H,2-7,10-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYPGUXJVFOLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)CCC3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.